molecular formula C18H34O5 B1231515 9,12,13-Trihydroxy-10-octadecenoic acid CAS No. 29907-56-0

9,12,13-Trihydroxy-10-octadecenoic acid

Cat. No.: B1231515
CAS No.: 29907-56-0
M. Wt: 330.5 g/mol
InChI Key: MDIUMSLCYIJBQC-BUHFOSPRSA-N
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Description

9,12,13-Trihydroxy-10-octadecenoic acid is a hydroxy fatty acid with the molecular formula C18H34O5. It is a derivative of octadecenoic acid, characterized by the presence of three hydroxyl groups at positions 9, 12, and 13, and a double bond at position 10.

Scientific Research Applications

9,12,13-Trihydroxy-10-octadecenoic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12,13-Trihydroxy-10-octadecenoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the use of microbial enzymes, such as lipoxygenases, which introduce hydroxyl groups at specific positions on the fatty acid chain. Another approach involves chemical hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are capable of converting linoleic acid or other unsaturated fatty acids into the desired hydroxy fatty acid through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

9,12,13-Trihydroxy-10-octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9,12,13-Trihydroxy-10-octadecenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. For example, it has been shown to inhibit the release of pro-inflammatory mediators from immune cells, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 9,10,13-Trihydroxy-11-octadecenoic acid
  • 12,13-Dihydroxy-9-octadecenoic acid
  • 9,12-Dihydroxy-10-octadecenoic acid

Uniqueness

9,12,13-Trihydroxy-10-octadecenoic acid is unique due to the specific positions of its hydroxyl groups and double bond, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-9,12,13-trihydroxyoctadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIUMSLCYIJBQC-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29907-56-0, 97134-11-7
Record name 9,12,13-Trihydroxy-10E-octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29907-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,12,13-Trihydroxy-10-octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029907560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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